molecular formula C9H5ClF3NO B6224858 5-chloro-7-(trifluoromethoxy)-1H-indole CAS No. 2763946-15-0

5-chloro-7-(trifluoromethoxy)-1H-indole

Cat. No.: B6224858
CAS No.: 2763946-15-0
M. Wt: 235.59 g/mol
InChI Key: TXLGJNKACMYEJW-UHFFFAOYSA-N
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Description

5-chloro-7-(trifluoromethoxy)-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-7-(trifluoromethoxy)-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction typically involves the condensation of a phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures (160-180°C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

5-chloro-7-(trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-7-(trifluoromethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-7-(trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-7-azaindole: Similar structure but with a nitrogen atom in the ring.

    5-chloro-7-iodo-8-hydroxyquinoline: Contains additional iodine and hydroxyl groups.

    5-chloro-7-azaindole-3-carbaldehyde: Contains an aldehyde group at the 3-position.

Uniqueness

5-chloro-7-(trifluoromethoxy)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties.

Properties

CAS No.

2763946-15-0

Molecular Formula

C9H5ClF3NO

Molecular Weight

235.59 g/mol

IUPAC Name

5-chloro-7-(trifluoromethoxy)-1H-indole

InChI

InChI=1S/C9H5ClF3NO/c10-6-3-5-1-2-14-8(5)7(4-6)15-9(11,12)13/h1-4,14H

InChI Key

TXLGJNKACMYEJW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)Cl)OC(F)(F)F

Purity

95

Origin of Product

United States

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